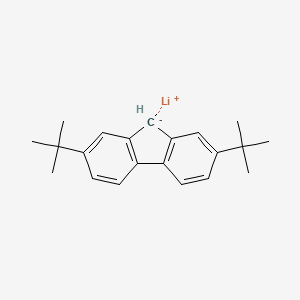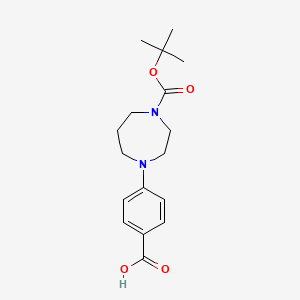
9-Dimethylsilylfluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Dimethylsilylfluorene (9-DSF) is a synthetic organic compound with a wide range of applications in scientific research. It is a versatile fluorophore that is used in a variety of biochemical and physiological studies due to its unique properties. 9-DSF is a highly fluorescent molecule that is able to emit light in both the visible and near-infrared (NIR) ranges of the electromagnetic spectrum. This makes it an ideal fluorophore for applications such as fluorescence microscopy, flow cytometry, and imaging. Furthermore, 9-DSF has been used in studies of cell signaling, gene expression, and protein-protein interactions.
Applications De Recherche Scientifique
9-Dimethylsilylfluorene has a wide range of applications in scientific research. It has been used in a variety of studies such as cell signaling, gene expression, and protein-protein interactions. 9-Dimethylsilylfluorene is also used in fluorescence microscopy, flow cytometry, and imaging. It is a highly fluorescent molecule that is able to emit light in both the visible and near-infrared (NIR) ranges of the electromagnetic spectrum. This makes it an ideal fluorophore for these applications.
Mécanisme D'action
9-Dimethylsilylfluorene is a fluorophore, which means that it is able to absorb and emit light. When 9-Dimethylsilylfluorene is exposed to light, it absorbs the energy and undergoes a transition from the ground state to an excited state. In the excited state, the molecule can emit light in the visible and NIR ranges of the electromagnetic spectrum. The intensity of the emitted light is proportional to the amount of energy absorbed.
Biochemical and Physiological Effects
9-Dimethylsilylfluorene has been used in a variety of biochemical and physiological studies. It has been used to study the effects of drugs and toxins on cells, as well as to study the effects of gene expression on cell physiology. 9-Dimethylsilylfluorene has also been used to study the effects of cell signaling pathways on cell physiology. It has been used to study the effects of hormones and growth factors on cell behavior.
Avantages Et Limitations Des Expériences En Laboratoire
9-Dimethylsilylfluorene has several advantages for lab experiments. It is a highly fluorescent molecule that is able to emit light in both the visible and NIR ranges of the electromagnetic spectrum. This makes it an ideal fluorophore for applications such as fluorescence microscopy and flow cytometry. Furthermore, 9-Dimethylsilylfluorene is a relatively inexpensive fluorophore, and its synthesis is both efficient and cost-effective.
However, there are some limitations to using 9-Dimethylsilylfluorene in lab experiments. It is not as photostable as some other fluorophores, meaning that it can degrade over time when exposed to light. Furthermore, 9-Dimethylsilylfluorene is not as sensitive as some other fluorophores, meaning that it may not be able to detect low concentrations of molecules.
Orientations Futures
There are several potential future directions for research involving 9-Dimethylsilylfluorene. One potential direction is to use 9-Dimethylsilylfluorene to study the effects of environmental factors on cell physiology. Another potential direction is to use 9-Dimethylsilylfluorene to study the effects of drugs and toxins on cells. Additionally, 9-Dimethylsilylfluorene could be used to study the effects of gene expression on cell behavior. Finally, 9-Dimethylsilylfluorene could be used to study the effects of cell signaling pathways on cell physiology.
Méthodes De Synthèse
9-Dimethylsilylfluorene is synthesized from 3-methylsilylfluorene, which is a precursor compound. The synthesis of 9-Dimethylsilylfluorene involves a series of chemical reactions including an oxidation reaction, a Wittig reaction, and a nucleophilic substitution reaction. The oxidation reaction is used to convert 3-methylsilylfluorene to the corresponding aldehyde, followed by a Wittig reaction to form the corresponding alkene. Finally, a nucleophilic substitution reaction is used to convert the alkene to 9-Dimethylsilylfluorene. The synthesis of 9-Dimethylsilylfluorene has been reported to be both efficient and cost-effective.
Propriétés
InChI |
InChI=1S/C15H15Si/c1-16(2)15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h3-10,15H,1-2H3 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNUDQJPWPCRCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)C1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Dimethylsilylfluorene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2,6-Diisopropyl-phenyl)-[6-(2,4,6-triisopropyl-phenyl)-pyridin-2-yl]-amine](/img/structure/B6289189.png)

![(3aR,8aR)-Tetrahydro-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra-2-naphthalenyl-6-oxide-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin, 98%, (99% ee)](/img/structure/B6289199.png)









